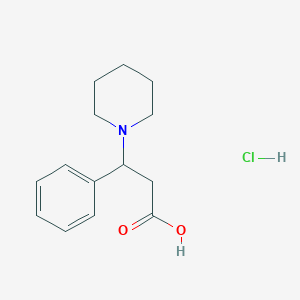

3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride

説明

3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride is a synthetic organic compound characterized by a propionic acid backbone substituted with a phenyl group and a piperidin-1-yl moiety at the β-carbon (position 3). The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications.

特性

IUPAC Name |

3-phenyl-3-piperidin-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c16-14(17)11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15;/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHOPPMAFGZBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CC(=O)O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of 3-Phenyl-3-piperidin-1-yl-propionic acid hydrochloride typically involves:

- Formation of the propionic acid backbone.

- Introduction of the piperidine moiety via nucleophilic substitution or amide coupling.

- Attachment of the phenyl group at the 3-position of the propionic acid chain.

- Conversion to the hydrochloride salt for stability and handling.

Preparation via Azide Coupling and Hydrazide Intermediates

A notable preparation approach involves the azide coupling method starting from hydrazide intermediates, which allows for efficient coupling of amino acids and amines:

- Stepwise synthesis : The hydrazide derivative of the propionic acid is first prepared and then coupled with an appropriate amino component, such as piperidine, under reflux conditions in ethanol or other suitable solvents.

- Reaction conditions : Refluxing for several hours (e.g., 4 hours) in absolute ethanol is common, followed by cooling to precipitate the hydrazide intermediate.

- Purification : The product is typically filtered, washed with ethanol and diethyl ether, and recrystallized from aqueous ethanol to yield pure hydrazide crystals.

- Characterization : The hydrazide intermediate is confirmed by ^1H NMR and ^13C NMR spectroscopy, showing characteristic signals for the NH and aromatic protons, as well as mass spectrometry data confirming molecular weight.

This intermediate can then be converted into the target compound by further coupling with piperidine derivatives.

Coupling via Amino Acid Ester Hydrochlorides and Azides

A general method for the final coupling step involves:

- Conversion of the hydrazide intermediate into an azide derivative.

- Reaction of this azide with amino acid ester hydrochlorides or alkyl amines (such as piperidine) in the presence of triethylamine in ethyl acetate.

- The reaction is conducted at low temperature (around −5 °C) initially, then allowed to warm to room temperature over 24 hours to complete the coupling.

- The product is isolated by washing and recrystallization, yielding the desired 3-phenyl-3-piperidin-1-yl-propionic acid derivative.

Use of Acyl Chloride Intermediates and Amide Bond Formation

Another widely used approach involves:

- Conversion of the corresponding propionic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) often with catalytic DMF.

- Immediate reaction of the acyl chloride with piperidine or its derivatives under controlled temperature (room temperature to 50 °C) to form the amide bond.

- This method provides high yields and allows for straightforward purification.

- The hydrochloride salt is then formed by treatment with hydrochloric acid or by crystallization from acidic aqueous solutions.

Base-Mediated Enamine Coupling with Phenyl Iso(thio)cyanates

A patent describes a process that, while focused on related 3-phenyl derivatives, provides insight into base-mediated coupling:

- An enamine intermediate is reacted with phenyl iso(thio)cyanate in the presence of organic or inorganic bases such as potassium carbonate or sodium hydride.

- The reaction is carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) at temperatures ranging from −20 °C to 80 °C.

- This process yields the desired 3-phenyl-substituted compounds with good purity and yield.

- The method is adaptable and less complicated than earlier procedures, offering a scalable route to phenyl-substituted piperidinyl compounds.

Summary Table of Key Preparation Methods

Research Findings and Observations

- The azide coupling method is favored for its versatility in coupling diverse amines with amino acid derivatives, enabling the synthesis of 3-phenyl-3-piperidin-1-yl-propionic acid derivatives with high purity and yield.

- The acyl chloride route is a classical and reliable method for amide bond formation, often preferred in industrial settings due to its straightforward reaction conditions and ease of purification.

- Base-mediated enamine coupling offers an innovative alternative with potentially fewer steps and milder conditions, improving overall efficiency and reducing side reactions.

- The hydrochloride salt form enhances compound stability and facilitates handling, often formed by acidification and crystallization steps post-synthesis.

化学反応の分析

Types of Reactions

3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

科学的研究の応用

3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, including its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The closest structural analog is 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride (Trihexyphenidyl impurity A), which shares the phenyl-piperidine core but replaces the carboxylic acid with a ketone group. Key differences include:

- Functional Group : The carboxylic acid in the target compound confers higher acidity (pKa ~2–3) compared to the ketone (pKa ~19–21), affecting ionization and solubility .

- Molecular Weight: The target compound (C14H19NO2·HCl; MW 277.77) is heavier than the ketone analog (C14H19NO·HCl; MW 253.77) due to the additional oxygen atom.

- Regulatory Status : The ketone analog is recognized as a pharmacopeial impurity (USP/EP), whereas the target compound’s regulatory status remains unspecified in the available literature .

Pharmacological Peers

Other hydrochloride salts with piperidine or aromatic motifs include:

- Yohimbine hydrochloride (C21H26N2O3·HCl): An indole alkaloid with α2-adrenergic antagonist activity, structurally distinct but sharing the hydrochloride salt for enhanced bioavailability .

- Berberine hydrochloride (C20H18NO4·HCl): An isoquinoline alkaloid used for antidiabetic and antimicrobial purposes, highlighting the versatility of hydrochloride salts in drug formulations .

Physicochemical Properties

| Property | 3-Phenyl-3-piperidin-1-YL-propionic acid HCl | 1-Phenyl-3-(piperidin-1-yl)propan-1-one HCl | Yohimbine HCl |

|---|---|---|---|

| Molecular Formula | C14H19NO2·HCl | C14H19NO·HCl | C21H26N2O3·HCl |

| Molecular Weight | 277.77 | 253.77 | 390.91 |

| Functional Group | Carboxylic acid | Ketone | Indole alkaloid |

| Solubility | High (ionized carboxylate) | Moderate (neutral ketone) | Moderate |

| Therapeutic Category | Potential intermediate/impurity | Antiparkinson impurity | Adrenergic antagonist |

Notes on Methodology and Limitations

Evidence Gaps : Direct data on the target compound are absent in the provided sources; comparisons rely on structural analogs and general trends for hydrochloride salts.

Functional Group Impact : The carboxylic acid group likely enhances water solubility but may reduce blood-brain barrier penetration compared to ketone analogs, limiting CNS applications .

Diverse Sources : References span antiparkinson impurities, alkaloids, and enzyme inhibitors, ensuring a multidisciplinary comparison .

生物活性

3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride (CAS No. 92644-86-5) is a compound of increasing interest in biochemical and pharmacological research. Its unique structure, featuring a piperidine ring and a phenyl group, contributes to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on various research findings.

Overview of Biological Activity

The biological activity of this compound encompasses interactions with enzymes, modulation of cellular processes, and implications in therapeutic applications. It has shown promise in areas such as enzyme inhibition, modulation of signaling pathways, and potential roles in drug development.

Target Interactions

The compound interacts with various molecular targets, influencing their activity:

- Enzyme Interaction : It may act as an inhibitor for specific proteases, regulating protein degradation processes.

- Receptor Modulation : The compound can bind to receptors, leading to changes in cellular signaling pathways.

Cellular Effects

The compound has been observed to affect various cell types by modulating:

- Gene Expression : Alterations in gene expression related to cell cycle regulation and apoptosis have been noted.

- Cell Signaling : It influences signaling pathways that govern cellular metabolism and function.

Study on Enzyme Inhibition

A study highlighted the compound's ability to inhibit certain proteases effectively. In vitro assays demonstrated that at varying concentrations, the compound could significantly reduce enzyme activity, showcasing its potential as a therapeutic agent against diseases involving protease dysregulation.

Dosage Effects in Animal Models

Research involving animal models has shown that the effects of the compound vary with dosage:

- Lower Doses : Beneficial effects on enzyme activity modulation.

- Higher Doses : Potential adverse effects or toxicity were noted at elevated concentrations.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 3-Piperidylpropiophenone hydrochloride | Moderate | Antidepressant properties |

| 3-Pyridinepropionic acid | Moderate | Varying metabolic effects |

The distinct combination of the piperidine ring and phenyl group in this compound imparts unique chemical properties that enhance its biological activity compared to these similar compounds.

Scientific Research Applications

The compound has several applications across various fields:

Q & A

Basic Research Questions

Q. How can researchers validate analytical methods for quantifying 3-phenyl-3-piperidin-1-YL-propionic acid hydrochloride in pharmaceutical matrices?

- Methodological Answer : Utilize United States Pharmacopeia (USP) reference standards (e.g., Trihexyphenidyl Related Compound A, CAS-matched) for method calibration . Validate methods via precision studies (intra-day/inter-day variability), spike-recovery experiments, and cross-validation with HPLC or LC-MS. Ensure alignment with ICH Q2(R1) guidelines for specificity, linearity, and detection limits.

Q. What are the critical steps in synthesizing this compound while minimizing impurities?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to suppress side reactions. Monitor intermediates via TLC or inline spectroscopy. Post-synthesis, employ recrystallization or column chromatography (using silica gel or reverse-phase C18) for purification. Characterize impurities (e.g., unreacted precursors) via NMR and HRMS, referencing pharmacopeial impurity profiles .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer : Cross-validate data with computational tools (e.g., DFT-based NMR prediction) and compare against peer-reviewed databases. For unresolved contradictions, perform isotopic labeling or 2D NMR (COSY, HSQC) to confirm structural assignments. Document variability in solvent effects or pH-dependent protonation states .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel derivatives with enhanced bioactivity?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model electronic properties and docking simulations (AutoDock, Schrödinger) to predict binding affinities. Prioritize derivatives with modified piperidine or phenyl substituents. Validate predictions via synthetic routes (e.g., Suzuki coupling for aryl modifications) and in vitro assays .

Q. What strategies are effective for scaling up synthesis while maintaining >98% purity?

- Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Use process analytical technology (PAT) for real-time monitoring. Optimize crystallization kinetics (e.g., anti-solvent addition rates) and adhere to green chemistry principles (e.g., solvent recycling). Refer to chemical engineering frameworks for reactor design (e.g., plug-flow reactors) .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Perform species-specific metabolic profiling (e.g., microsomal assays) to identify interspecies metabolic differences. Use physiologically based pharmacokinetic (PBPK) modeling to adjust for protein binding or tissue distribution variances. Validate with radiolabeled tracer studies .

Q. What advanced techniques are recommended for characterizing trace-level degradants under stress conditions?

- Methodological Answer : Employ forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) followed by UPLC-QTOF-MS for degradant identification. Use mass defect filtering and molecular networking to cluster related degradants. Cross-reference with stability-indicating methods from pharmacopeial monographs .

Methodological Notes

- Safety Considerations : Always use fume hoods and PPE (gloves, goggles) during synthesis. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

- Data Reproducibility : Archive raw spectral data (e.g., Bruker NMR files) in open-access repositories and provide detailed experimental parameters (e.g., LC gradient profiles).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。